molecular formula C20H28N4O3 B2971552 4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1428352-91-3

4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2971552
CAS No.: 1428352-91-3
M. Wt: 372.469
InChI Key: UTONBMNSJOGRDT-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide core substituted with a 3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl group at the 4-position and an N-(3-phenylpropyl) chain. The oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the 2-methoxyethyl and phenylpropyl substituents may influence solubility and target interactions.

Properties

IUPAC Name

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-26-15-11-18-22-19(27-23-18)17-9-13-24(14-10-17)20(25)21-12-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTONBMNSJOGRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The compound can be synthesized via a multi-step process involving the formation of oxadiazole and piperidine intermediates, followed by coupling reactions. Common reagents might include N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation and anhydrous solvents to avoid hydrolysis.

  • Industrial Production Methods: In an industrial setting, this synthesis would be scaled up using continuous flow reactors to ensure consistency, safety, and efficiency. The use of automated systems for reagent addition and monitoring reaction conditions is also key.

Chemical Reactions Analysis

  • Types of Reactions: It undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance, oxidation reactions can introduce new functional groups, whereas substitution reactions might alter the phenyl or piperidine rings.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminium hydride (LiAlH4). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to control reaction environment.

  • Major Products: Reaction products vary based on conditions but can include derivatives with modified electronic properties or increased bioactivity.

Scientific Research Applications

  • Chemistry: As a building block for more complex molecules, this compound finds utility in synthesizing diverse chemical libraries for drug discovery.

  • Biology: Its derivatives might display potent biological activities, making it a candidate for the development of new pharmaceutical agents.

  • Industry: It can be employed in materials science for creating polymers with unique properties or as a catalyst in organic transformations.

Mechanism of Action

  • Effects: The compound's mechanism often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity.

  • Molecular Targets and Pathways: Depending on its structure, it could interact with pathways involved in inflammation or cancer cell proliferation by inhibiting enzymes or blocking receptors.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)

  • Key Features :
    • Oxadiazole substituted with 4-fluorophenyl.
    • Piperidine-1-carboxamide with 2-methylphenyl chain.
  • Activity: High binding affinity to InhA (Mycobacterium tuberculosis enoyl-ACP reductase) with ΔG = -9.8 kcal/mol . Non-carcinogenic but hepatotoxic .
  • ADMET :
    • Drug-likeness score: 0.72; moderate aqueous solubility.

5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-Ylmethyl)-2H-Tetrazole (C29)

  • Key Features :
    • Tetrazole core with ethylphenyl and tetrazolylmethyl substituents.
  • Activity: Binds EthR (ethionamide resistance regulator) with ΔG = -10.2 kcal/mol . Non-hepatotoxic and non-carcinogenic .

The 3-phenylpropyl chain may enhance lipophilicity compared to C22’s 2-methylphenyl, affecting membrane permeability.

Oxadiazole-Containing FLAP Inhibitors

BI 665915 (Compound 69)

  • Structure :
    • Oxadiazole linked to pyridyl and cyclopropylethyl groups.
  • Activity :
    • Inhibits 5-lipoxygenase-activating protein (FLAP) with IC50 < 10 nM .
    • Potent LTB4 synthesis inhibition in human whole blood (IC50 < 100 nM).
  • ADMET :
    • Low human clearance predicted; minimal CYP3A4 interactions .

Comparison with Target Compound :
BI 665915’s pyridyl and cyclopropylethyl groups optimize FLAP binding, whereas the target compound’s phenylpropyl and methoxyethyl groups suggest divergent target selectivity (e.g., anti-TB vs. anti-inflammatory).

Piperidine-Carboxamide Derivatives

PF3845

  • Structure :
    • 4-(3-[5-Trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide .
  • Activity :
    • Targets undisclosed GPCRs or enzymes.

N-(4-Bromophenyl)-2-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Piperidine-1-Carboxamide

  • Structure :
    • Halogenated phenyl groups (Br, Cl) on piperidine-carboxamide and oxadiazole .
  • Hypothesized Activity :
    • Halogens may enhance binding to hydrophobic pockets but increase toxicity risk.

Its methoxyethyl group may confer better solubility than PF3845’s trifluoromethylpyridyl moiety.

Biological Activity

The compound 4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide belongs to a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring and an oxadiazole moiety. The molecular formula is C18H24N4O2C_{18}H_{24}N_4O_2, with a molecular weight of approximately 328.41 g/mol. The presence of the oxadiazole ring is significant, as it is known to enhance biological activity due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂
Molecular Weight328.41 g/mol
LogP2.5
Polar Surface Area (Ų)80
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on related oxadiazole derivatives demonstrated that they act as tubulin inhibitors , disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. Specifically, the compound showed an IC50 value of approximately 120 nM in antiproliferative assays against prostate cancer cell lines (DU-145) .

Case Study:
In a comparative analysis using leukemia cell lines, treatment with this class of compounds resulted in an increase in mitotic cells, suggesting effective disruption of normal cell division processes .

Antimicrobial Activity

The biological activity of the compound extends beyond anticancer effects; it also exhibits antimicrobial properties. Studies on structurally similar oxadiazole derivatives revealed potent activity against gram-positive bacteria, with some compounds showing better efficacy than traditional antibiotics .

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative ABacillus cereus10 µg/mL
Oxadiazole Derivative BStaphylococcus aureus15 µg/mL
Oxadiazole Derivative CEscherichia coli20 µg/mL

The mechanism by which the compound exerts its biological effects involves several pathways:

  • Tubulin Binding: As a tubulin inhibitor, it binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitotic spindle formation during cell division.
  • Cell Cycle Arrest: By disrupting microtubule dynamics, the compound induces apoptosis in cancer cells.
  • Antimicrobial Action: The presence of the oxadiazole group enhances lipophilicity, allowing better penetration through bacterial membranes.

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